Ethyl acrylate is an organic compound, specifically an acrylate ester. It is the ethyl ester of acrylic acid. [, ] Ethyl acrylate is a colorless liquid with a characteristic acrid odor. [, , , ] It is primarily used as a monomer in the production of various polymers and copolymers. [, ] Ethyl acrylate plays a significant role in scientific research, particularly in materials science and polymer chemistry, for studying polymerization reactions, modifying material properties, and investigating molecular interactions. [, , , , , , , , , , , , ]
Ethyl acrylate is classified under the category of acrylate esters, which are derived from acrylic acid. It is often sourced from petrochemical processes involving ethylene and acrylic acid. The compound is recognized for its reactivity and utility in polymer chemistry, particularly in the synthesis of polyacrylate materials.
Ethyl acrylate can be synthesized through several methods, with the most common being the direct esterification of acrylic acid with ethanol. This reaction typically occurs in the presence of a strong acid catalyst under controlled conditions to maximize yield.
The synthesis process often involves:
Ethyl acrylate has the molecular formula and features a double bond between the carbon atoms adjacent to the carbonyl group. Its structure can be represented as follows:
This structure indicates that ethyl acrylate consists of an ethylene group (vinyl) attached to an ester functional group.
Ethyl acrylate participates in various chemical reactions due to its reactive double bond:
The polymerization process typically requires initiators such as azobisisobutyronitrile or peroxides to generate free radicals that initiate chain growth .
The mechanism of action for ethyl acrylate primarily revolves around its polymerization:
The polymerization kinetics can be influenced by factors such as temperature, concentration of initiators, and solvent effects.
Relevant data includes:
Ethyl acrylate is extensively utilized in various scientific fields:
The industrial production of ethyl acrylate (EA) has undergone significant technological transitions since its commercialization. The earliest commercial method involved the Reppe process, developed in the 1930s, which utilized acetylene, carbon monoxide, and ethanol under high pressure (100–200 atm) with nickel carbonyl catalysts. This reaction proceeded via:
$$ \ce{HC≡CH + CO + C2H5OH -> CH2=CHCOOC2H5} $$
Though efficient, this route's operational hazards due to acetylene instability and extreme pressures limited its widespread adoption [1]. By the 1970s, the propylene oxidation route became dominant. This two-step process first oxidized propylene to acrylic acid using mixed metal oxide catalysts (Mo-V-Te/W) at 300–400°C, followed by liquid-phase esterification with ethanol catalyzed by sulfuric acid:
$$ \ce{C3H6 + 1.5O2 -> CH2=CHCOOH + H2O} $$$$ \ce{CH2=CHCOOH + C2H5OH -> CH2=CHCOOC2H5 + H2O} $$
Yields reached 85–90% for acrylic acid, but esterification equilibrium constraints necessitated water removal via azeotropic distillation [10]. To address corrosion and byproduct issues, solid-acid catalysts (e.g., Amberlyst-15, Dowex 50WX) were introduced in the 1990s, enabling milder conditions (70–100°C) and eliminating mineral acid waste. However, acrylic acid conversions remained suboptimal (14–35%) due to kinetic limitations [2].
Table 1: Evolution of Industrial Ethyl Acrylate Synthesis Methods
Era | Method | Catalyst System | Conditions | Key Limitations |
---|---|---|---|---|
1930s–1960s | Reppe Carbonylation | Ni(CO)₄ | 100–200 atm, 150°C | Acetylene instability, high pressure |
1970s–2000s | Propylene Oxidation + Esterification | H₂SO₄ (liquid phase) | 70–100°C, atmospheric pressure | Corrosion, low equilibrium yield |
1990s–Present | Heterogeneous Esterification | Ion-exchange resins | 70–90°C | Moderate conversion (15–35%) |
The quest for higher efficiency culminated in continuous reactive distillation systems (2010s), integrating reaction and separation. This approach shifted esterification equilibrium by continuously removing EA and water, boosting conversions to >99% while reducing energy use [2] [8].
Direct ethylene-based routes offer advantages in atom economy and feedstock flexibility. The ethylene hydroesterification process (Shell, 2000s) employs palladium catalysts with phosphine ligands to carbonylate ethylene with CO and ethanol:
$$ \ce{C2H4 + CO + C2H5OH -> CH2=CHCOOC2H5} $$
Key advances include:
Simultaneously, reactive distillation (RD) emerged as a breakthrough for equilibrium-limited esterification. Modern RD configurations feature three integrated units:
Table 2: Performance Metrics for Reactive Distillation vs. Batch Esterification
Parameter | Batch Reactor (H₂SO₄) | Reactive Distillation (Amberlyst-35) |
---|---|---|
Acrylic Acid Conversion | 80–84% | >99.9% |
Ethyl Acrylate Purity | 95–98% | 99.9% |
Energy Consumption | High (separate distillation) | Low (integrated heat exchange) |
Catalyst Separation | Acid neutralization required | None (heterogeneous) |
Optimization studies show RD reduces total annualized costs (TAC) by 40% versus conventional processes, primarily through steam savings and reduced equipment footprint [2].
The direct coupling of CO₂ and ethylene represents a transformative "dream reaction" for EA synthesis, with 100% atom economy:
$$ \ce{C2H4 + CO2 -> CH2=CHCO2H} $$$$ \ce{CH2=CHCO2H + C2H5OH -> CH2=CHCOOC2H5 + H2O} $$
Despite thermodynamic challenges (ΔG = +142 kJ/mol), catalytic breakthroughs have been made:
Table 3: Catalyst Performance in CO₂/Ethylene Coupling to Acrylic Acid/Esters
Catalyst System | Additive/Solvent | Temperature (°C) | Turnover Number (TON) | Key Innovation |
---|---|---|---|---|
Ni(0)/NHC | None | 180 | 8 | First catalytic nickelalactone formation |
Pd(dppp)(OAc)₂ | Acetic acid | 120 | 50 | Acid-assisted dehydration |
RuCl₃/[BMIM]BF₄ | Ethanol | 100 | 120 | Electrochemical CO₂ activation |
Rh(I)/phosphine | K₂CO₃ | 150 | 300 | Base-mediated β-H elimination |
Parallel advances include bio-based ethyl acrylate production. BASF's Biomass Balance approach uses renewable ethanol (from sugar fermentation) and bio-propylene (from vegetable oils) to produce EA with 35% biogenic content. This reduces the product carbon footprint (PCF) by 30% while maintaining identical performance to fossil-based equivalents [6].
Electrocatalytic routes show promise for near-room-temperature EA synthesis. RuCl₃ in [BMIM]BF₄ ionic liquid reduces CO₂ to carboxylates, which couple with ethylene to form acrylate precursors at 20–50°C. Current densities of 10 mA/cm² and Faradaic efficiencies of 65% have been achieved [9].
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